
Diethyl(dimethoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(dimethoxy)stannane is an organotin compound characterized by the presence of two ethyl groups and two methoxy groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This compound is particularly notable for its utility in organic synthesis and as a precursor for other organotin compounds.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl(dimethoxy)stannane can be synthesized through several methods. One common approach involves the reaction of diethylstannane with methanol under controlled conditions. The reaction typically proceeds as follows:
Sn(C2H5)2+2CH3OH→Sn(C2H5)2(OCH3)2+H2
This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control over reaction parameters ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Diethyl(dimethoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylstannic acid or other organotin oxides.
Reduction: Reduction reactions can convert this compound to other organotin hydrides.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides (e.g., sodium chloride) or alkyl groups (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Diethylstannic acid, organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds, depending on the nucleophile used.
科学的研究の応用
Diethyl(dimethoxy)stannane has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Materials Science: It is employed in the preparation of tin-based materials with applications in electronics and nanotechnology.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological systems.
作用機序
The mechanism of action of diethyl(dimethoxy)stannane involves its ability to interact with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular components, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
Diethylstannane: Lacks the methoxy groups, making it less versatile in certain reactions.
Dimethoxystannane: Contains only methoxy groups, which may limit its reactivity compared to diethyl(dimethoxy)stannane.
Tributyltin Compounds: These have different alkyl groups and are known for their toxicity and environmental impact.
Uniqueness
This compound is unique due to its combination of ethyl and methoxy groups, providing a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis and catalysis, offering versatility in various chemical transformations.
特性
CAS番号 |
1067-22-7 |
|---|---|
分子式 |
C6H16O2Sn |
分子量 |
238.90 g/mol |
IUPAC名 |
diethyl(dimethoxy)stannane |
InChI |
InChI=1S/2C2H5.2CH3O.Sn/c4*1-2;/h2*1H2,2H3;2*1H3;/q;;2*-1;+2 |
InChIキー |
ICIUAVWMRLXFDX-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


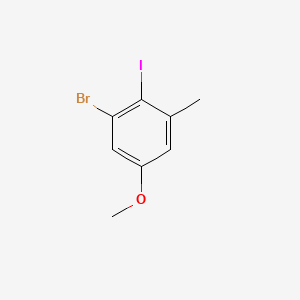
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
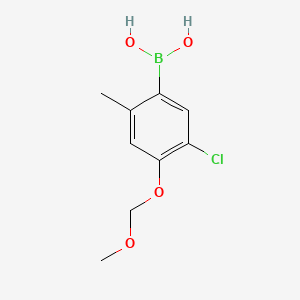
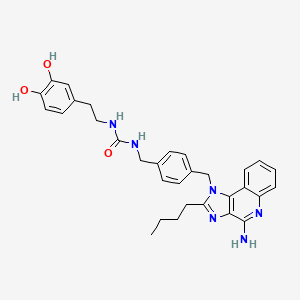
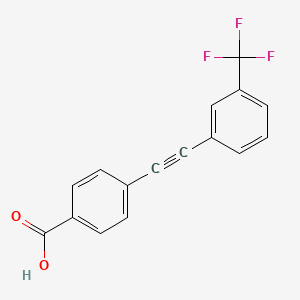
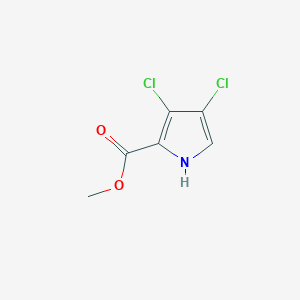

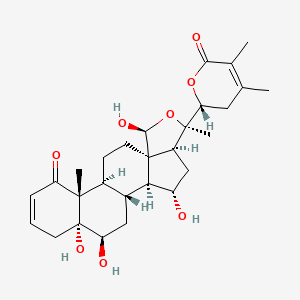
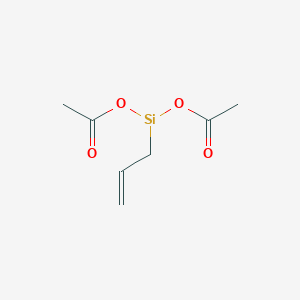
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


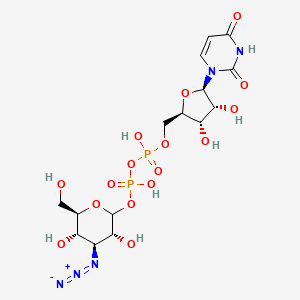
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
